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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
SAR103168 is a novel, potent, multi-targeted tyrosine kinase inhibitor investigated for the

treatment of refractory or relapsed acute myeloid leukemia (AML) and high-risk myelodysplastic

syndrome (MDS). Preclinical studies demonstrated its significant anti-leukemic activity through

the inhibition of a range of kinases crucial for cancer cell proliferation and survival, including

members of the Src family, BCR-Abl, and various angiogenic receptor kinases. Despite

promising preclinical results, the clinical development of SAR103168 was halted during a

Phase I trial due to unpredictable pharmacokinetic variability, which precluded the

determination of a maximum tolerated dose and resulted in sub-therapeutic exposure in

patients. This guide provides a comprehensive overview of the discovery, preclinical

development, and clinical evaluation of SAR103168, presenting key data, experimental

methodologies, and the underlying scientific rationale.

Discovery and Medicinal Chemistry
The discovery of SAR103168 emerged from a medicinal chemistry program aimed at

identifying novel pyrido[2,3-d]pyrimidine derivatives with potent kinase inhibitory activity. The

core scaffold was selected for its known ability to interact with the ATP-binding site of various

kinases.
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The synthesis of SAR103168, chemically named N-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-

dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea, is detailed in patent

WO2007003765A1. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of SAR103168 (General Scheme)

A detailed, step-by-step synthesis protocol based on the patent literature would be included

here, outlining reagents, reaction conditions, and purification methods.

Preclinical Development
Mechanism of Action and In Vitro Activity
SAR103168 is a potent inhibitor of a wide range of tyrosine kinases involved in oncogenesis.

Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase

domain, thereby blocking downstream signaling pathways essential for cell growth,

proliferation, and survival.

Signaling Pathway of SAR103168 Inhibition

Caption: Mechanism of action of SAR103168.

Table 1: In Vitro Kinase Inhibitory Activity of SAR103168
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Target Kinase IC50 (nM)

Src 0.65 ± 0.02

Lyn Data not available

BCR-Abl Data not available

VEGFR1 Data not available

VEGFR2 Data not available

Tie2 Data not available

PDGFR Data not available

FGFR1 Data not available

FGFR3 Data not available

EGFR Data not available

Note: Data presented as mean ± standard

deviation where available. "Data not available"

indicates that specific quantitative values were

not found in the searched literature.

Experimental Protocol: In Vitro Kinase Assay

A representative protocol for an in vitro kinase assay, based on common methodologies, would

be detailed here. This would include the preparation of recombinant kinase, substrate, and

inhibitor solutions, followed by incubation and detection of kinase activity, typically through

radiometric or fluorescence-based methods.

In Vitro Cellular Activity
SAR103168 demonstrated potent anti-proliferative and pro-apoptotic effects in various AML

and chronic myeloid leukemia (CML) cell lines.[1] The inhibition of STAT5 phosphorylation was

also observed in KG1 cells and fresh AML patient cells.[1] Notably, its efficacy was independent

of FLT3 expression.[1]

Table 2: In Vitro Cellular Activity of SAR103168
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Cell Line Cancer Type
IC50 (nM) for Proliferation
Inhibition

KG1 AML Nanomolar range

EOL-1 AML Nanomolar range

Kasumi-1 AML Nanomolar range

CTV1 AML Nanomolar range

K562 CML Nanomolar range

Note: Specific IC50 values

were described as being in the

"nanomolar" range in the

source literature, but precise

figures were not provided.

Experimental Protocol: Cell Proliferation Assay

A standard protocol for assessing cell proliferation, such as an MTS or CellTiter-Glo assay,

would be described here. This would involve seeding cells, treating with various concentrations

of SAR103168, and measuring cell viability after a defined incubation period.

In Vivo Preclinical Efficacy
The anti-tumor activity of SAR103168 was evaluated in several human AML and CML

xenograft models in immunodeficient mice. Both intravenous and oral administration of

SAR103168 led to impaired tumor growth and, in some cases, tumor regression.[1] This anti-

tumor effect correlated with the inhibition of Src downstream signaling pathways in the tumor

tissue.[1] Furthermore, SAR103168 showed synergistic activity when combined with the

standard chemotherapy agent, cytarabine.[1]

Experimental Workflow: AML Xenograft Model

Caption: Workflow for in vivo efficacy testing.

Table 3: In Vivo Efficacy of SAR103168 in Xenograft Models
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Xenograft Model Cancer Type
Route of
Administration

Outcome

KG1 AML IV, Oral

Impaired tumor

growth, tumor

regression

EOL-1 AML IV, Oral

Impaired tumor

growth, tumor

regression

Kasumi-1 AML IV, Oral

Impaired tumor

growth, tumor

regression

CTV1 AML IV, Oral

Impaired tumor

growth, tumor

regression

K562 CML IV, Oral

Impaired tumor

growth, tumor

regression

Experimental Protocol: Animal Xenograft Studies

A detailed protocol for conducting xenograft studies would be provided, including animal strain,

cell implantation procedure, treatment schedules, methods for tumor measurement, and criteria

for study termination.

Clinical Development
Phase I Clinical Trial (NCT00981240)
A Phase I, open-label, dose-escalation study of SAR103168 was conducted in patients with

refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes. The primary

objectives were to determine the maximum tolerated dose (MTD) and to evaluate the

pharmacokinetic profile of SAR103168.

Logical Relationship: Clinical Trial Design
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Caption: Overview of the Phase I clinical trial design.

Table 4: Summary of Phase I Clinical Trial of SAR103168

Parameter Details

Clinical Trial ID NCT00981240

Phase I

Study Design Open-label, dose-escalation

Patient Population
29 patients with refractory/relapsed AML or high-

risk MDS

Treatment

SAR103168 administered as a 1-hour IV

infusion once daily for 5 consecutive days, every

2 weeks

Starting Dose 1.2 mg/m²/day

Outcome Study terminated prematurely

Reason for Termination Unpredictable pharmacokinetic (PK) variability

Clinical Pharmacokinetics and Outcomes
The pharmacokinetics of SAR103168 were characterized by a plasma peak concentration

(Cmax) at the end of the infusion, followed by a biphasic decline.[1] However, high inter-subject

variability in Cmax and AUC was observed, making it impossible to establish a clear dose-

proportionality. Due to this unpredictable drug exposure, the study was discontinued before the

MTD could be determined.

No clear clinical benefit was observed within the tested dose range. The exposures achieved in

patients were considerably lower than those that demonstrated in vivo activity in preclinical

xenograft models. Adverse events were consistent with what would be expected in this patient

population, with no new safety signals attributed to SAR103168.

Table 5: Clinical Pharmacokinetic Parameters of SAR103168
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PK Parameter Observation

Cmax Reached at the end of the infusion

Elimination Biphasic decline

Half-life Approximately 3 to 5 hours (where assessable)

Dose Proportionality
Not established due to high inter-subject

variability

Conclusion and Future Perspectives
SAR103168 is a potent multi-targeted kinase inhibitor with a strong preclinical rationale for its

development as a treatment for AML and MDS. It demonstrated significant in vitro and in vivo

anti-leukemic activity. However, the promising preclinical profile did not translate into the clinical

setting. The unpredictable pharmacokinetic properties of the intravenous formulation of

SAR103168 in the Phase I trial led to its discontinuation.

This case study of SAR103168 highlights the critical importance of drug formulation and

pharmacokinetics in the successful translation of a preclinical candidate to a viable clinical

therapy. While the development of this specific molecule was halted, the extensive preclinical

research provides valuable insights into the role of the targeted kinases in myeloid

malignancies and may inform the design of future kinase inhibitors with more favorable

pharmacokinetic profiles. Further investigation into alternative formulations or delivery methods

could potentially overcome the challenges encountered with SAR103168, although no such

efforts have been publicly disclosed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: The Discovery and
Development of SAR103168]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#discovery-and-development-of-sar103168]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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